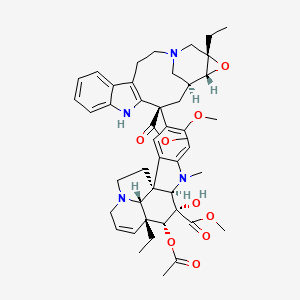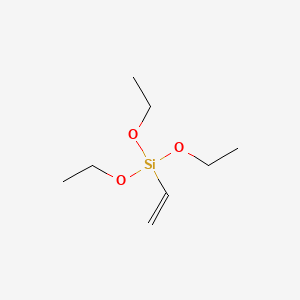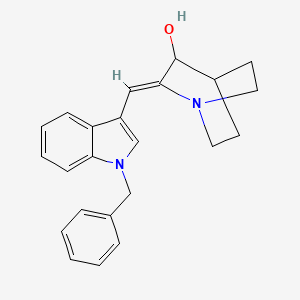
チアゾリルアラニン
概要
説明
Thiazolylalanine is an important raw material and intermediate . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
Thiazolylalanine has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It has been incorporated in a number of environments, resulting in a family of catalysts that promote the cyclization of a test substrate .Molecular Structure Analysis
The molecular formula of Thiazolylalanine is C6H8N2O2S . The average mass is 172.205 Da and the monoisotopic mass is 172.030655 Da .Chemical Reactions Analysis
Thiazolylalanine has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It has also been used in organic synthesis .Physical And Chemical Properties Analysis
Thiazolylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 353.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a flash point of 167.5±25.1 °C .科学的研究の応用
アンチエイジングトリートメント
L-4-チアゾリルアラニン (プロチノール) は、線維芽細胞による皮膚タンパク質の産生を促進することが示されている非タンパク質性アミノ酸です . これは、老化の目に見える兆候に対する効果的な局所成分になります . 3Dヒト皮膚組織モデルを用いたインビトロ研究では、ビヒクルコントロールと比較して、0.3% L4で処理したサンプルで、主要な真皮マーカーのタンパク質および遺伝子発現の変化が示されました .
スキンファーム
臨床評価の結果、L4で処理したビヒクルコントロールと比較して、治療後28日目に皮膚がより引き締まり、滑らかになることが示されました . これは、赤みやかゆみなどの副作用を引き起こすことなく達成されます .
コラーゲン産生
インビボ生検研究では、L4とレチノールは、ベースフォーミュラと比較して、表皮の厚さとコラーゲンのリモデリングを独立して有意に増加させたことが示されました . これは、L4が皮膚におけるコラーゲン産生を促進するために使用できることを示唆しており、これは皮膚の弾力性を維持し、しわを減らすために有益です .
スキンターンオーバー
レチノールと比較してL4で処理したボランティアで、インビボでの皮膚のターンオーバー評価が行われました . これは、L4が皮膚細胞のターンオーバーを促進するために使用できることを示唆しており、健康で若々しい外観を維持するために有益です .
スキンバリア特性
スキンバリア特性は、表皮の水分の維持、環境要因からの保護、病原体に対する第一線の防御を提供するために不可欠です . L-4-チアゾリルアラニン (L4) は、スキンバリア特性に対する潜在的な影響について調査されてきました .
Safety and Hazards
将来の方向性
Thiazolylalanine (L4, Protinol), a non-proteinogenic amino acid, has been shown to stimulate the production of dermal proteins by fibroblasts and is being considered as an efficacious topical ingredient for visible signs of aging . It has demonstrated epidermal and dermal efficacy with clinically observable benefits .
作用機序
Target of Action
Thiazolylalanine, also known as L-4-Thiazolylalanine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .
Mode of Action
It has been found to function as an enantioselective catalyst for an intramolecular stetter reaction . This suggests that Thiazolylalanine may interact with its targets to promote specific chemical reactions.
Biochemical Pathways
It’s worth noting that thiazolylalanine is used in organic synthesis, suggesting that it may play a role in various biochemical reactions .
Action Environment
It’s worth noting that thiazolylalanine has been used in a variety of environments due to its role as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
生化学分析
Biochemical Properties
Thiazolylalanine, in appropriately functionalized form, has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . This suggests that Thiazolylalanine interacts with enzymes and other biomolecules to promote the cyclization of a test substrate . The nature of these interactions is likely dependent on the specific environment and functionalization of the Thiazolylalanine molecule .
Molecular Mechanism
The molecular mechanism of Thiazolylalanine’s action is primarily related to its role as a catalyst in biochemical reactions It is likely that Thiazolylalanine exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
特性
IUPAC Name |
(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152461 | |
| Record name | Thiazolylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-80-6 | |
| Record name | Thiazolylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAZOLYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thiazolylalanine and what makes it interesting for scientific research?
A1: Thiazolylalanine, also known as L-4-Thiazolylalanine, is a non-proteinogenic amino acid. Its unique structure, incorporating a thiazole ring, makes it a valuable building block for various applications. Research highlights its potential in areas like catalysis, medicinal chemistry, and even skincare.
Q2: How does Thiazolylalanine influence skin health based on current research?
A2: Studies suggest that Thiazolylalanine might promote skin health through several mechanisms. In vitro, it has been shown to increase the production of hyaluronic acid and pro-collagen I in 3D human skin tissue models []. Additionally, it appears to downregulate the expression of inflammatory genes in these models []. In vivo studies indicate that Thiazolylalanine, similar to retinol, can increase epidermal thickness and enhance collagen remodeling [].
Q3: Can Thiazolylalanine be used as a catalyst, and if so, what types of reactions does it catalyze?
A3: Yes, Thiazolylalanine derivatives can function as chiral catalysts for asymmetric organic reactions. Specifically, they have shown promise in enantioselective intermolecular aldehyde-imine cross-couplings, leading to the formation of α-amidoketones [, ]. These reactions are important for synthesizing chiral molecules, which are crucial in pharmaceuticals and other fields.
Q4: How does the structure of Thiazolylalanine enable its catalytic activity?
A4: The thiazole ring in Thiazolylalanine plays a critical role in its catalytic activity. Researchers can convert the thiazole moiety into a thiazolium ylide by alkylating it and subsequently treating it with a tertiary amine base []. This thiazolium ylide acts as the active catalytic species in reactions like the aldehyde-imine cross-coupling [].
Q5: Has there been research on how modifying the Thiazolylalanine structure affects its activity?
A5: Yes, Structure-Activity Relationship (SAR) studies have been conducted, particularly in the context of its use in synthesizing opioid receptor-binding peptides []. For example, replacing phenylalanine with Thiazolylalanine in the opioid peptide deltorphin I was explored. The study found that incorporating the thiazolylalanine led to a decrease in binding affinity to mu and kappa opioid receptors, but retained significant binding affinity to delta opioid receptors []. This suggests that modifications to the Thiazolylalanine structure can significantly impact its biological activity and receptor selectivity.
Q6: Have there been studies on incorporating Thiazolylalanine into metal complexes?
A7: Yes, researchers have investigated the synthesis and properties of metal complexes containing Thiazolylalanine. One study successfully created gold(I) N,S-heterocyclic carbene complexes derived from peptides containing Thiazolylalanine []. Such complexes could potentially offer new avenues for medicinal chemistry and catalysis.
Q7: Are there analytical techniques available to detect and quantify Thiazolylalanine?
A7: While specific details on analytical methods for Thiazolylalanine were not provided in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze and quantify amino acids and their derivatives. These methods would likely be applicable to Thiazolylalanine as well.
Q8: Is there any information on the potential toxicity of Thiazolylalanine?
A9: While the provided abstracts don't directly address the toxicity of Thiazolylalanine itself, one study [] broadly discusses the toxicity of naturally occurring amino acid analogs. It highlights that the incorporation of these analogs into cellular proteins can contribute to their toxicity. This suggests that careful evaluation of the potential toxicity and long-term effects of Thiazolylalanine, particularly when considering its use in pharmaceutical applications, is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


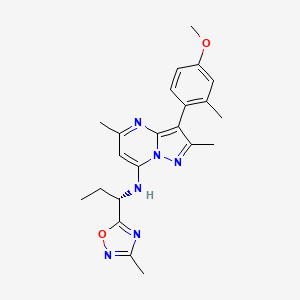
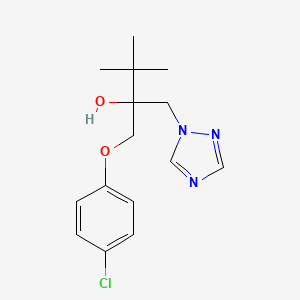

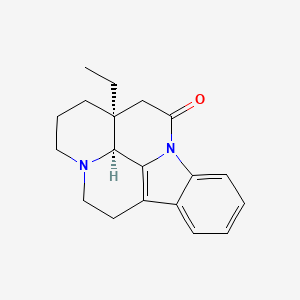
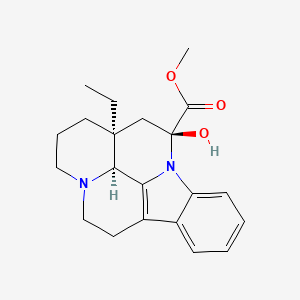
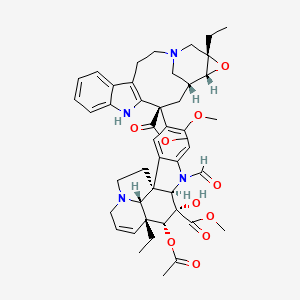
![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)

